molecular formula C15H14INO2 B11568958 2-[(E)-[(2-Hydroxy-5-methylphenyl)imino]methyl]-6-iodo-4-methylphenol

2-[(E)-[(2-Hydroxy-5-methylphenyl)imino]methyl]-6-iodo-4-methylphenol

Cat. No.: B11568958
M. Wt: 367.18 g/mol
InChI Key: HJRGIGSOWOPHID-UHFFFAOYSA-N
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Description

2-[(E)-[(2-Hydroxy-5-methylphenyl)imino]methyl]-6-iodo-4-methylphenol is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-[(2-Hydroxy-5-methylphenyl)imino]methyl]-6-iodo-4-methylphenol typically involves the following steps:

    Formation of the Imino Group: The initial step involves the condensation of 2-hydroxy-5-methylbenzaldehyde with an appropriate amine to form the imino group. This reaction is usually carried out under acidic or basic conditions to facilitate the formation of the imine bond.

    Iodination: The next step involves the introduction of the iodine atom at the 6-position of the phenol ring. This can be achieved using iodine or an iodine-containing reagent under suitable reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-[(2-Hydroxy-5-methylphenyl)imino]methyl]-6-iodo-4-methylphenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones or other oxidized products.

    Reduction: The imino group can be reduced to form amines.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amines.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

2-[(E)-[(2-Hydroxy-5-methylphenyl)imino]methyl]-6-iodo-4-methylphenol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(E)-[(2-Hydroxy-5-methylphenyl)imino]methyl]-6-iodo-4-methylphenol involves its interaction with specific molecular targets and pathways. The hydroxyl and imino groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The iodine atom may also play a role in modulating the compound’s reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the imino and iodine groups in 2-[(E)-[(2-Hydroxy-5-methylphenyl)imino]methyl]-6-iodo-4-methylphenol makes it unique compared to the similar compounds listed above

Properties

Molecular Formula

C15H14INO2

Molecular Weight

367.18 g/mol

IUPAC Name

2-[(2-hydroxy-5-methylphenyl)iminomethyl]-6-iodo-4-methylphenol

InChI

InChI=1S/C15H14INO2/c1-9-3-4-14(18)13(7-9)17-8-11-5-10(2)6-12(16)15(11)19/h3-8,18-19H,1-2H3

InChI Key

HJRGIGSOWOPHID-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)O)N=CC2=C(C(=CC(=C2)C)I)O

Origin of Product

United States

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